

Technical Guide: Solubility Profiling & Solvent Selection for 2-(Octyloxy)acetic Acid

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Compound of Interest

Compound Name: 2-(Octyloxy)acetic acid

CAS No.: 63632-58-6

Cat. No.: B1345089

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Molecular Weight: 188.26 g/mol [1]

Executive Summary

2-(Octyloxy)acetic acid is an amphiphilic ether carboxylic acid utilized primarily as a surfactant intermediate and permeation enhancer in pharmaceutical development. Its physicochemical behavior is governed by the competition between its hydrophobic octyl tail () and its hydrophilic carboxyl head group ().

This guide provides a definitive framework for solubilizing this compound. Unlike simple solutes, **2-(Octyloxy)acetic acid** exhibits complex phase behavior—forming dimers in non-polar solvents and micelles in aqueous media. This document details the solubility landscape, thermodynamic prediction models, and a validated experimental protocol for precise quantification.

Physicochemical Basis of Solubility

To predict solubility, we must deconstruct the molecule into its functional interaction domains.

Structural Analysis

- Hydrophobic Domain ():
): The octyl chain drives solubility in non-polar organic solvents (alkanes, aromatics) via Van der Waals dispersion forces.
- Ether Linkage ():
): Increases polarity relative to pure fatty acids, enhancing solubility in moderately polar solvents (ethers, esters).
- Hydrophilic Domain ():
): Capable of strong Hydrogen Bonding (donor and acceptor).
 - In Non-polar Solvents: Forms cyclic dimers, increasing apparent lipophilicity.
 - In Polar Protic Solvents: Solvates via H-bonds, preventing dimerization.
 - In Water: Ionization dependent ()
). Low solubility at low pH; high solubility at (anionic surfactant formation).

The "Like Dissolves Like" Landscape

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the predicted solubility profile is categorized below.

Table 1: Predicted Solubility Profile of **2-(Octyloxy)acetic Acid**

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Protic	Methanol, Ethanol, IPA	High (>100 mg/mL)	Strong H-bonding solvation of the carboxyl group; alkyl chain is accommodated by the organic moiety of the alcohol.
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Dipole-dipole interactions disrupt acid dimers; excellent general solvency for amphiphiles.
Chlorinated	Chloroform, DCM	Very High	"Gold standard" for fatty acid derivatives. Breaks dimers and solvates the alkyl chain efficiently.
Non-Polar	Hexane, Heptane	Moderate to High	Soluble due to the tail, but may require heat or agitation to overcome crystal lattice energy if solid (though typically liquid/oil). Exists as dimers.
Ethers/Esters	THF, Ethyl Acetate	High	Excellent compatibility with the ether linkage and carboxyl group.
Aqueous	Water (pH < 3)	Low (<1 mg/mL)	Predominantly hydrophobic effect;

molecule remains
protonated and oily.

Aqueous

Water (pH > 6)

High (Micellar)

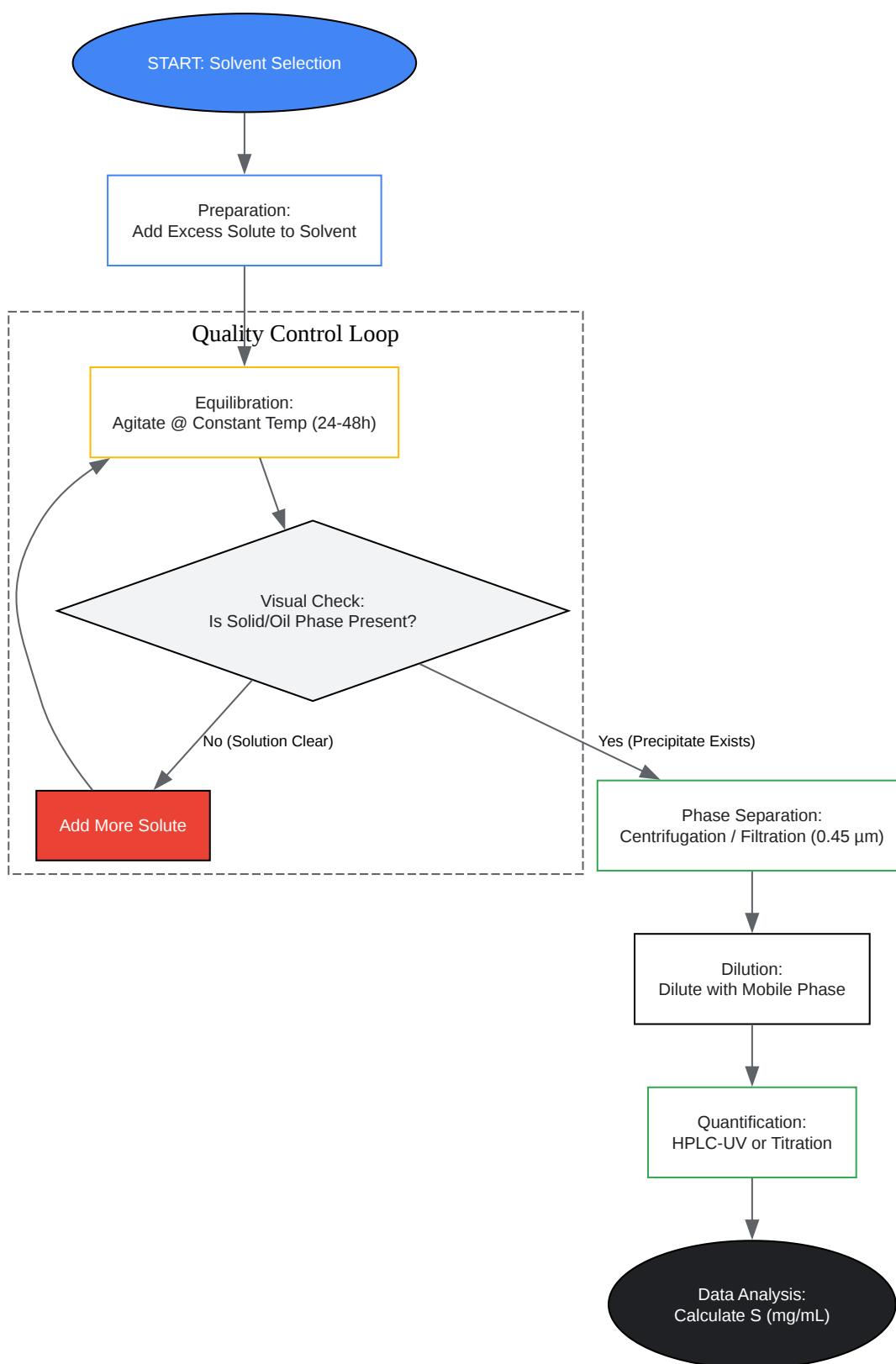
Deprotonation forms
the octyloxyacetate
anion, acting as a
soluble surfactant.

Experimental Protocol: Saturation Shake-Flask Method

Objective: To empirically determine the thermodynamic solubility of **2-(Octyloxy)acetic acid** in a target solvent. Scope: Applicable to organic solvents and aqueous buffers.[2]

Workflow Visualization

The following diagram outlines the self-validating workflow for solubility determination.



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Figure 1: Standardized Saturation Shake-Flask protocol for solubility determination.

Detailed Methodology

Step 1: Preparation (The Saturation Point)

- Place 2.0 mL of the target solvent into a borosilicate glass vial (4 mL capacity).
- Add **2-(Octyloxy)acetic acid** dropwise (if liquid) or spatula-tip (if solid) while stirring.
- Critical Check: Continue addition until a distinct second phase (oil droplets or solid precipitate) persists. This confirms the system is saturated. Without a persistent second phase, solubility cannot be measured.

Step 2: Equilibration

- Seal vials tightly to prevent solvent evaporation.
- Agitate in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) for 24 to 48 hours.
- Note: For viscous solvents (e.g., PEG-400), extend time to 72 hours.

Step 3: Phase Separation

- Filtration: Use a syringe filter compatible with the solvent (PTFE for organics, Nylon/PES for aqueous).
 - Pre-saturation: Discard the first 0.5 mL of filtrate to prevent drug adsorption onto the filter membrane.
- Centrifugation: Alternatively, centrifuge at 10,000 RPM for 10 minutes and carefully pipette the supernatant.

Step 4: Quantification (HPLC Method)

Since **2-(Octyloxy)acetic acid** lacks a strong chromophore, standard UV detection at 254 nm is weak. Use 210 nm or Refractive Index (RI) detection.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
- Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].

- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm.
- Calculation:

Thermodynamic Modeling (HSP)

For formulation screening without physical samples, use Hansen Solubility Parameters (HSP).

The solubility distance (

) between the solute (1) and solvent (2) is calculated as:

Estimated Parameters for **2-(Octyloxy)acetic acid**:

- (Dispersion): ~16.0
(Driven by octyl chain)
- (Polarity): ~4.5
(Ether/Acid contribution)
- (H-Bonding): ~10.0
(Carboxyl group)

Interpretation:

- : High likelihood of solubility.
- Best Solvents: Chloroform, THF, Ethanol.
- Poor Solvents: Water (neutral), Perfluoroalkanes.

Applications in Drug Development[3][4][5][6] Permeation Enhancement

2-(Octyloxy)acetic acid acts as a permeation enhancer by disrupting the lipid packing of the stratum corneum (transdermal) or intestinal epithelium (oral).

- Mechanism: The octyl tail inserts into the lipid bilayer, while the charged head group (at physiological pH) creates defects, increasing membrane fluidity.

Counter-Ion for Salt Formation

It can be used to form lipophilic salts with basic drugs (e.g., amine-based APIs).

- Benefit: Increases the solubility of the drug in organic solvents (for spray drying) or lipid formulations (SEDDS).

pH-Dependent Solubility Switch

The compound's solubility is highly pH-dependent.

- Acidic Environment (pH < 4): Exists as an oil; soluble in organic phases.
- Basic Environment (pH > 5): Exists as a surfactant anion; soluble in water.
- Utility: This property allows for pH-triggered release systems or extractive purification processes.

References

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Sources

- 1. [2-\(Octyloxy\)acetic acid | 63632-58-6 | MOLNOVA \[molnova.com\]](#)

- [2. reddit.com \[reddit.com\]](https://www.reddit.com)
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